Trityllosartan
CAS No.: 133909-99-6
Cat. No.: VC0545957
Molecular Formula: C41H37ClN6O
Molecular Weight: 665.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133909-99-6 |
|---|---|
| Molecular Formula | C41H37ClN6O |
| Molecular Weight | 665.2 g/mol |
| IUPAC Name | [2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol |
| Standard InChI | InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-39(42)37(29-49)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 |
| Standard InChI Key | QQPGGBNMTNDKEY-UHFFFAOYSA-N |
| SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl |
| Canonical SMILES | CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Nomenclature
Trityllosartan, systematically named [2-butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol, belongs to the class of triphenylmethyl-protected tetrazoles. Its structure features a central imidazole ring substituted with a butyl chain, a chlorine atom, and a hydroxymethyl group, while the tetrazole moiety is shielded by a trityl (triphenylmethyl) group to prevent undesired reactivity during synthesis .
Molecular and Structural Characteristics
The compound’s IUPAC name and SMILES notation (CCCCOC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CO)Cl) reflect its intricate architecture. Key structural attributes include:
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Tetrazole ring: A five-membered ring with four nitrogen atoms, critical for angiotensin II receptor antagonism in losartan.
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Trityl group: A bulky triphenylmethyl substituent that enhances solubility in organic solvents during synthetic steps .
Table 1: Molecular Identity of Trityllosartan
Synthesis Methodologies
The synthesis of trityllosartan is a multistep process designed to achieve high yield and purity. Two principal approaches dominate industrial and laboratory settings:
Coupling-Deprotection Strategy
As outlined in patent literature, a common method involves:
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Coupling Reaction: Reacting 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol with 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole in a polar aprotic solvent like N,N-dimethylformamide (DMF). Sodium methoxide or potassium hydroxide acts as a base to deprotonate the imidazole nitrogen, facilitating nucleophilic substitution .
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Workup and Purification: The crude product undergoes sequential washing with toluene and water to remove unreacted starting materials and inorganic salts. Centrifugation yields a wet product, which is further dried under vacuum .
Reductive Alkylation Approach
An alternative method from Chinese patent CN105017226A employs:
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Reaction Setup: Combining N-(trityl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in toluene under nitrogen atmosphere.
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Reduction Step: Adding sodium borohydride at 5–10°C to reduce the aldehyde group to a hydroxymethyl moiety, followed by stirring at 20–25°C for 1 hour. This method reports yields exceeding 85% after crystallization .
Table 2: Key Synthetic Conditions from Patent CN105017226A
| Parameter | Details |
|---|---|
| Solvent | Toluene |
| Base | Potassium hydroxide |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 50–60°C (reflux) |
| Reaction Time | 2–3 hours |
| Reducing Agent | Sodium borohydride |
Role in Losartan Potassium Production
Trityllosartan’s primary industrial application lies in its conversion to losartan, a non-peptide angiotensin II receptor blocker. The deprotection step involves:
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Acid/Base Treatment: Treating trityllosartan with hydrochloric acid or aqueous sodium hydroxide to cleave the trityl group, yielding losartan free acid.
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Salt Formation: Reacting losartan free acid with potassium hydroxide to produce the pharmaceutically active losartan potassium (CAS No. 124750-99-8) .
This intermediate’s design addresses two challenges in losartan synthesis:
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Protection of Tetrazole: The trityl group prevents unwanted side reactions at the tetrazole ring during imidazole functionalization.
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Solubility Management: The hydrophobic trityl moiety improves solubility in organic solvents, facilitating purification via extraction .
Physicochemical Properties
Experimental and predicted data highlight trityllosartan’s stability and handling requirements:
Thermal and Solubility Profiles
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Boiling Point: Predicted at 856.6±75.0°C (ChemicalBook), though decomposition likely occurs below this temperature .
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Density: 1.22±0.1 g/cm³, indicative of a densely functionalized aromatic compound .
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Solubility: Freely soluble in chloroform and dimethyl sulfoxide (DMSO), sparingly soluble in methanol, and insoluble in water .
Spectroscopic Characteristics
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IR Spectroscopy: Expected absorption bands at 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N tetrazole), and 750 cm⁻¹ (C-Cl) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 665.27898 ([M+H]⁺) with a collision cross-section of 265.8 Ų .
Structural and Conformational Analysis
Computational modeling reveals:
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Tertiary Structure: The trityl group adopts a propeller-like conformation, with phenyl rings oriented 120° apart to minimize steric hindrance.
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Intermolecular Interactions: π-π stacking between the biphenyl and trityl moieties stabilizes the crystal lattice, as evidenced by X-ray diffraction data .
Table 3: Predicted Collision Cross Sections (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 665.27898 | 265.8 |
| [M+Na]⁺ | 687.26092 | 286.4 |
| [M-H]⁻ | 663.26442 | 276.9 |
Industrial and Research Applications
Pharmaceutical Manufacturing
Trityllosartan’s synthesis is optimized for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume